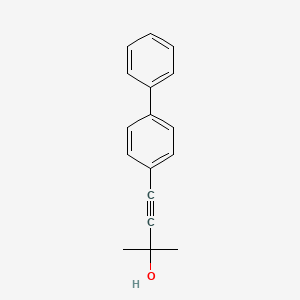

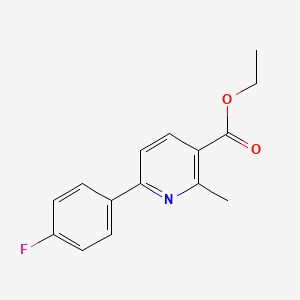

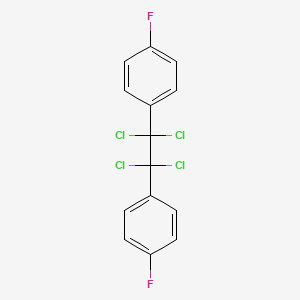

![molecular formula C9H5F6NO B6316622 N-[3,5-Bis(trifluoromethyl)phenyl]formamide CAS No. 2356-36-7](/img/structure/B6316622.png)

N-[3,5-Bis(trifluoromethyl)phenyl]formamide

Overview

Description

“N-[3,5-Bis(trifluoromethyl)phenyl]formamide” is a chemical compound that is part of the (thio)urea derivatives . These derivatives have been used extensively as organocatalysts in organic chemistry over the last decade . They are known for their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Scientific Research Applications

Organocatalysis

N-[3,5-bis(trifluoromethyl)phenyl]formamide: and its derivatives are widely used as organocatalysts in organic chemistry. The compound’s ability to activate substrates and stabilize developing negative charges, such as oxyanions, in transition states through double hydrogen bonding makes it a valuable catalyst . This feature is particularly useful in promoting organic transformations.

Spectroscopic Investigations

The compound has been the subject of detailed spectroscopic studies. Techniques like FT-IR and FT-Raman spectroscopies have been employed to understand its vibrational properties, which are crucial for interpreting its interactions and reactivity .

Covalent Ligand Discovery

As a fragment electrophile, N-[3,5-bis(trifluoromethyl)phenyl]formamide serves as a “scout” fragment in fragment-based covalent ligand discovery. It’s used to identify potential ligands that can bind covalently to target proteins, which is a significant step in drug discovery .

Targeted Protein Degradation

The compound can be incorporated into bifunctional tools such as electrophilic PROTAC® molecules. These molecules are designed for targeted protein degradation, a promising approach for therapeutic intervention .

Synthesis of Stereoselective Compounds

It is used as a bifunctional cinchona organocatalyst for the synthesis of stereoselective diaryl (nitro)butanone via enantioselective Michael addition of nitromethane to chalcones . This application is significant in the production of enantiomerically pure pharmaceuticals.

Ionophore for Heavy-Metal Ion Selective Electrodes

Derivatives of N-[3,5-bis(trifluoromethyl)phenyl]formamide have been tested as ionophores for heavy-metal ion selective electrodes. Their performance in this application correlates with their vibrational spectroscopic properties, which can predict their behavior in analytical applications .

Safety and Hazards

The safety data sheet for a similar compound, “N-[3,5-Bis(trifluoromethyl)phenyl]thiourea”, indicates that it is toxic if swallowed . In case of ingestion, immediate medical attention is required . It’s also recommended to wash off immediately with plenty of water for at least 15 minutes if it comes into contact with skin .

Mechanism of Action

Target of Action

Related compounds such as n,n’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea have been extensively used as organocatalysts in organic chemistry .

Mode of Action

N-[3,5-Bis(trifluoromethyl)phenyl]formamide, similar to its thiourea derivatives, is believed to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This ability to stabilize negative charges is a key feature of these compounds and plays a crucial role in their catalytic activity .

Biochemical Pathways

Related compounds have been used extensively in promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .

Result of Action

The related compound n,n’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea has played a very important role in the development of h-bond organocatalysts .

Action Environment

Environmental factors can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds containing the trifluoromethyl group . .

properties

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F6NO/c10-8(11,12)5-1-6(9(13,14)15)3-7(2-5)16-4-17/h1-4H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFOEYNIUQOLCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)NC=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

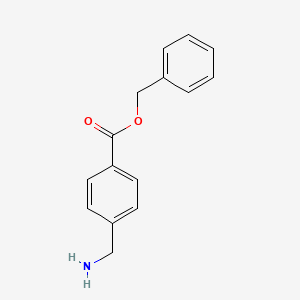

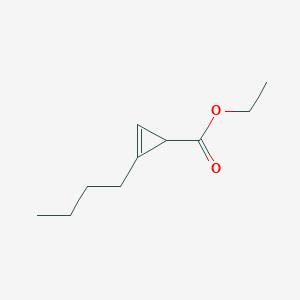

![2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B6316603.png)

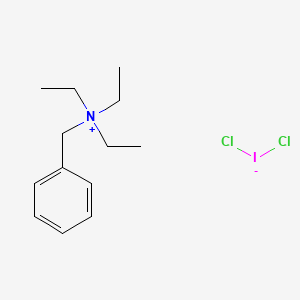

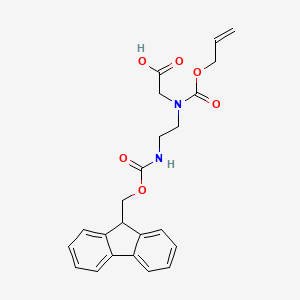

![2-(4-Bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B6316614.png)

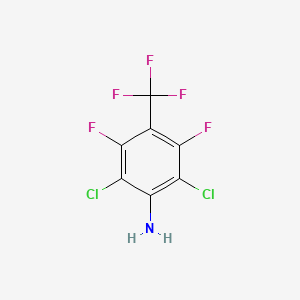

![Benzo[d]isoxazole-3,7-diol, 95%](/img/structure/B6316626.png)

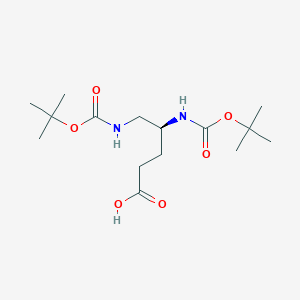

![Benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate](/img/structure/B6316630.png)